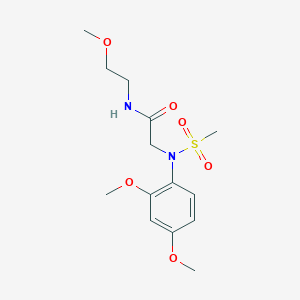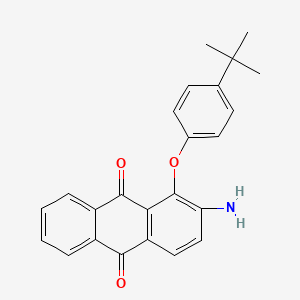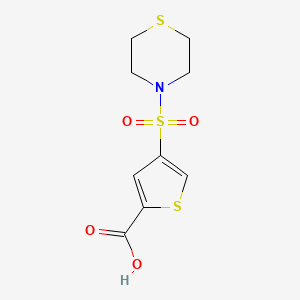
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and N-methylsulfonyl chloride.
Reaction: The aniline derivative undergoes sulfonylation with N-methylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The resulting sulfonylated aniline is then reacted with 2-methoxyethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its sulfonyl group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or altering protein function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyanilino)-N-(2-methoxyethyl)acetamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide: Lacks the 2-methoxyethyl group, which may affect solubility and binding properties.
Uniqueness
The presence of both the sulfonyl and methoxyethyl groups in 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-20-8-7-15-14(17)10-16(23(4,18)19)12-6-5-11(21-2)9-13(12)22-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBXXWNULWETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)


![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![N-(2-METHOXYPHENYL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5150764.png)
![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B5150794.png)

![N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5150807.png)
![ETHYL 4-{4,4,5,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE](/img/structure/B5150813.png)
![6-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethylnicotinamide](/img/structure/B5150819.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5150825.png)
